Cyclohexenol

Description

Properties

CAS No. |

25512-63-4 |

|---|---|

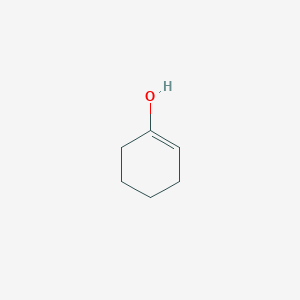

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

cyclohexen-1-ol |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h4,7H,1-3,5H2 |

InChI Key |

QHDHNVFIKWGRJR-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)O |

Canonical SMILES |

C1CCC(=CC1)O |

Origin of Product |

United States |

Chemical Reactions Analysis

2.1. Dehydration Reactions

Cyclohexenol can undergo dehydration to form cyclohexene, particularly under acidic conditions. This reaction typically involves the protonation of the hydroxyl group, leading to the formation of a carbocation intermediate that subsequently loses water.

-

Reaction Mechanism :

This reaction is significant in synthetic organic chemistry as it allows for the conversion of alcohols to alkenes, which can further participate in various reactions.

2.2. Alkylation Reactions

This compound can also participate in alkylation reactions, particularly when used as a reactant in the presence of phenolic compounds. Research indicates that cyclohexanol (which can be derived from this compound) undergoes alkylation with phenol facilitated by zeolite catalysts, where cyclohexene acts as an alkylating agent.

-

Key Findings :

-

Alkylation does not occur significantly until most cyclohexanol has been dehydrated to cyclohexene.

-

The reaction pathway is influenced by factors such as acid site concentration and steric constraints, leading to the formation of alkylated products when phenol and cyclohexene are present without excess cyclohexanol .

-

2.3. Hydration Reactions

This compound can also undergo hydration reactions to form various alcohols. For example, in the presence of strong acids like activated tungstic acid, cyclohexene can be hydrated to yield cyclohexanol:

-

Reaction Example :

This reaction follows Markovnikov's rule and is favored under acidic conditions .

Thermochemical Data

Understanding the thermodynamic properties of this compound and its reactions is crucial for predicting reaction feasibility and yields.

3.1. Reaction Enthalpies

The enthalpy change for the hydration reaction of cyclohexene to cyclohexanol has been measured:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Cyclohexene + H₂O → Cyclohexanol | -75.86 ± 0.50 | Liquid phase | Wiberg et al., 1991 |

| Cyclohexene + H₂O → Cyclohexanol | -63.51 ± 0.63 | Gas phase | Conn et al., 1939 |

These values indicate that the hydration reaction is exothermic, suggesting that it is thermodynamically favorable under standard conditions .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Functional Groups |

|---|---|---|---|---|---|

| Cyclohexenol | C₆H₁₀O | 98.14 | 164–166 | 1.0 | -OH, alkene |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155 | 0.95 | Ketone, alkene |

| Cyclohexene Epoxide | C₆H₁₀O | 98.14 | 129–131 | 1.0 | Epoxide, alkene |

| Benzofuran Derivatives | Variable | Variable | Variable | Variable | Aromatic heterocycle |

This compound shares the same molecular formula as cyclohexanone and cyclohexene epoxide but differs in functional groups, leading to distinct physical properties. For example, this compound’s hydroxyl group increases its polarity compared to cyclohexanone, influencing solubility and boiling point .

Reactivity and Catalytic Pathways

- Oxidation Selectivity: this compound is the primary product (60–80% selectivity) in Fe(II)/Co(II)-catalyzed cyclohexene oxidation, while cyclohexene epoxide and cyclohexanone are minor products (<20% combined) . Gold catalysts on functionalized mesoporous materials favor allylic oxidation products (this compound, cyclohexenone, and hydroperoxide) over epoxidation. This compound selectivity remains stable (~35%) across conversions, unlike cyclohexenone, which decreases from 50% to 35% as conversion increases .

- Biological Activity: this compound derivatives (e.g., alkenyl this compound) exhibit moderate α-glucosidase inhibitory activity. In contrast, benzofuran-containing analogs show significantly enhanced activity due to stronger hydrogen bonding and hydrophobic interactions with the enzyme’s active site .

Q & A

Q. What are the standard methods for synthesizing cyclohexenol from cyclohexanol, and how can reaction efficiency be optimized?

this compound is typically synthesized via acid-catalyzed dehydration of cyclohexanol. Concentrated sulfuric or phosphoric acid (85% H₃PO₄) is used as the catalyst, with heating under reflux (160–180°C) to favor elimination over substitution . Efficiency optimization includes:

- Temperature control : Maintain 160–170°C to minimize side reactions (e.g., polymerization).

- Catalyst choice : H₃PO₄ reduces charring compared to H₂SO₄ .

- Purification : Fractional distillation to isolate this compound (boiling point ~83°C) from unreacted cyclohexanol (BP ~161°C) .

Q. How can the presence of the alkene double bond in this compound be confirmed experimentally?

Use bromine water (Br₂ in CCl₄) or Baeyer’s test (acidified KMnO₄):

- Bromine test : Rapid decolorization indicates double bond presence .

- Baeyer’s test : Purple KMnO₄ turns brown due to diol formation . Quantify purity via gas chromatography (GC) or IR spectroscopy (C=C stretch ~1650 cm⁻¹) .

Q. What safety precautions are critical during this compound synthesis?

- Use fume hoods to handle volatile cyclohexene and acidic vapors.

- Avoid open flames (cyclohexene is highly flammable).

- Neutralize waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-cyclohexenol be achieved, and what are the yield limitations?

Asymmetric methods include:

- Enantioselective deprotonation : Chiral lithium amides (e.g., (-)-sparteine) deprotonate cyclohexene oxide, yielding (R)-cyclohexenol with 80–90% yield and 26–99% enantiomeric excess (ee) .

- Hydrosilylation : 2-cyclohexen-1-one reacts with a chiral catalyst (e.g., Noyori-type), followed by hydrolysis (≥85% yield, 90% ee) . Limitation : Catalyst cost and scalability for industrial applications.

Q. What mechanistic insights explain the regioselectivity of this compound in allylic oxidation reactions?

Allylic oxidation of cyclohexene to this compound (via tert-butyl hydroperoxide/TBHP and Cu-Al oxide catalysts) follows a radical pathway. The hydroxyl group in this compound directs oxidation to the allylic position due to polar substituent effects , favoring radical stabilization . High selectivity (>80%) is achieved under aerobic conditions with O₂ participation .

Q. How can contradictory data in catalytic this compound synthesis be resolved statistically?

Use Design of Experiments (DoE) over One-Variable-at-a-Time (OVAT):

- Example : Optimize variables (catalyst loading, temperature, solvent) simultaneously. A Plackett-Burman design identifies critical factors, while Response Surface Methodology (RSM) models interactions .

- Validation : Compare predicted vs. experimental yields to resolve discrepancies (e.g., TBHP consumption vs. This compound formation rates) .

Q. What analytical techniques differentiate this compound isomers in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.